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Compound of Interest

Compound Name: 5-Chloro-2-hydroxynicotinonitrile

CAS No.: 1048913-62-7

Cat. No.: B1601947

Get Quote

Executive Summary & Structural Context[1][2][3]
In the development of kinase inhibitors and bioactive heterocycles, 5-Chloro-2-
hydroxynicotinonitrile (Compound A) is a critical scaffold. However, its synthesis—often

involving cyclization or chlorination of nicotinonitrile precursors—frequently yields regioisomers

that are difficult to separate by standard chromatography.

This guide provides a definitive spectroscopic framework to distinguish the target compound

from its primary regioisomers: 6-Chloro-2-hydroxynicotinonitrile (Compound B) and 2-Chloro-5-

hydroxynicotinonitrile (Compound C).

The "Elephant in the Room": Tautomerism
Before analyzing spectra, one must acknowledge the tautomeric nature of 2-hydroxypyridines.

In the solid state and in polar aprotic solvents (e.g., DMSO-d6), the target compound exists

predominantly as the 2-pyridone (lactam) tautomer, not the 2-hydroxypyridine (lactim). This

dictates the NMR and IR signals observed.

Target (A): 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Isomer (B): 6-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Isomer (C): 2-Chloro-5-hydroxynicotinonitrile (Locked as hydroxy form due to 2-Cl

substitution preventing lactamization).

Structural Landscape Diagram
The following diagram illustrates the structural relationships and the critical tautomeric

equilibrium.

Target Compound (Tautomeric Equilibrium)

Critical Regioisomers

Lactim Form
(2-Hydroxypyridine)

Minor in DMSO

Lactam Form
(2-Pyridone)

Major in DMSO/Solid

K_eq >> 1

6-Chloro Isomer
(Ortho coupling H4-H5)

Regioisomerism
(Cl Position)

2-Chloro-5-Hydroxy
(True Phenolic OH)

Functional Isomerism

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium of the target scaffold and its relationship to key regioisomeric

impurities.

Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for differentiating these isomers. The key discriminator is the

coupling constant (J-value) between the aromatic protons.

Comparative 1H NMR Data (DMSO-d6)
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Feature Target (5-Cl) Isomer (6-Cl) Isomer (2-Cl-5-OH)

Proton Positions H4, H6 H4, H5 H4, H6

Coupling Pattern Meta Doublets Ortho Doublets Meta Doublets

Coupling Constant (J) ~2.5 Hz (Small) ~8.0 Hz (Large) ~2.5 Hz

H4 Shift (

)
~8.3 ppm (d) ~8.1 ppm (d) ~7.8 ppm (d)

H5/H6 Shift (

)
H6: ~8.1 ppm (d) H5: ~6.9 ppm (d) H6: ~8.2 ppm (d)

NH/OH Signal
Broad singlet ~13.0

ppm (NH)

Broad singlet ~12.8

ppm (NH)

Broad singlet ~10.5

ppm (OH)

Expert Insight: In the Target (5-Cl), H4 and H6 are meta to each other, resulting in a very small

coupling constant (2-3 Hz). In the 6-Cl isomer, H4 and H5 are ortho, yielding a distinctively

larger coupling (7-9 Hz). This is the "smoking gun" for identification [1].

13C NMR Distinctions[1][2][3]
Carbonyl (C=O): The target and 6-Cl isomer (pyridone forms) show a deshielded carbonyl-

like carbon signal around 160-162 ppm.

C-Cl Shift: The carbon attached to Chlorine (C-Cl) will shift significantly depending on its

position relative to the nitrogen.

Infrared Spectroscopy (IR)
IR is particularly useful for confirming the tautomeric state (Pyridone vs. Hydroxypyridine).

Target (5-Cl):
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: Sharp band at ~2220-2230 cm

.

(Amide I): Strong band at 1640-1680 cm

. This confirms the pyridone structure [2].

: Broad band ~3100-3200 cm

.

Isomer (2-Cl-5-OH):

Absence of C=O: Lacks the amide I band.

: Broad phenolic stretch ~3300-3400 cm

.

Mass Spectrometry (MS)
While all isomers share the same molecular formula (

) and exact mass (153.99), fragmentation patterns differ.

Isotope Pattern: All show the characteristic 3:1 ratio for

.

Fragmentation: The 2-chloro isomer (C) often loses the Cl radical more readily than the 5-

chloro or 6-chloro isomers due to the lability of the C-Cl bond adjacent to the pyridine

nitrogen.

Experimental Protocols
Protocol 1: NMR Sample Preparation for Tautomer
Identification
To ensure the observation of the exchangeable NH/OH proton and correct tautomer

stabilization, solvent choice is critical.
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Solvent: Use DMSO-d6 (99.9% D). Avoid CDCl

as the compound has poor solubility and may aggregate, broadening signals.

Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL of solvent.

Acquisition: Run a standard proton sequence (32 scans).

Verification: If the NH signal is broad, add 1 drop of D

O. The signal at ~13 ppm should disappear (H-D exchange), confirming it is not a CH proton.

Protocol 2: Differentiation Workflow
Use this logical flow to identify your isolated solid.
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Start: Isolated Solid

Step 1: IR Spectroscopy
Check for C=O stretch (~1660 cm-1)

C=O Present?

Step 2: 1H NMR (DMSO-d6)
Measure J-coupling of aromatic H

Yes (Pyridone)

Identify: 2-Chloro-5-hydroxynicotinonitrile
(Phenolic form)

No (Phenolic)

Coupling Constant (J)?

Identify: 6-Chloro Isomer
(Ortho coupling, J ~8Hz)

Large (Ortho)

CONFIRMED: 5-Chloro-2-hydroxynicotinonitrile
(Meta coupling, J ~2.5Hz)

Small (Meta)
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Figure 2: Decision tree for the identification of chlorohydroxynicotinonitrile isomers.

Synthesis & Impurity Origins
Understanding where these isomers come from aids in purification.

5-Chloro (Target): Typically derived from the chlorination of 2-hydroxynicotinonitrile. Over-

chlorination or mis-directed halogenation leads to the 5-Cl product.

6-Chloro (Impurity): Often arises if the starting material allows electrophilic attack at the 6-

position (para to the directing OH group) before the 5-position, or from cyclization of
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asymmetric precursors like ethyl cyanoacetate derivatives [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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